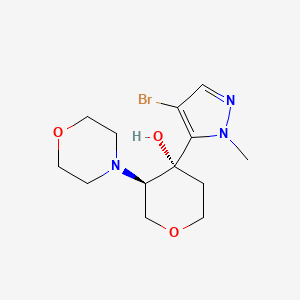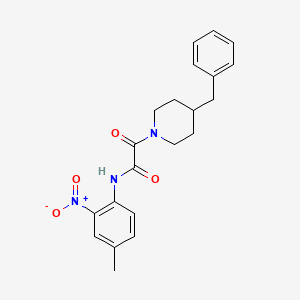![molecular formula C19H21ClN2O2 B2669313 N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide CAS No. 1797955-03-3](/img/structure/B2669313.png)
N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide is a chemical compound with a complex structure that includes a chlorobenzoyl group and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(diethylamino)acetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives
Scientific Research Applications
N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Uniqueness
N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide is unique due to its specific structural features, such as the presence of both a chlorobenzoyl group and a diethylamino group. These features confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-3-22(4-2)13-18(23)21-17-8-6-5-7-16(17)19(24)14-9-11-15(20)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHOSMHRESMRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate](/img/structure/B2669230.png)
![N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)but-2-ynamide](/img/structure/B2669232.png)
![N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2669234.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2669236.png)
![3-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2669238.png)
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2669239.png)
![1-(Chloromethyl)-3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2669240.png)
![(2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B2669242.png)



![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2669248.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2669249.png)
![Lithium;triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2669251.png)
